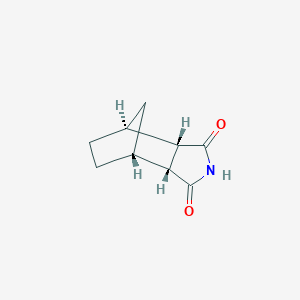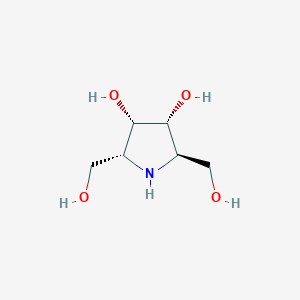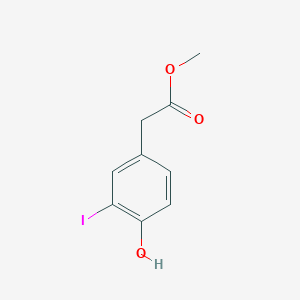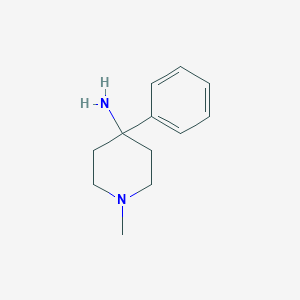
1-Methyl-4-phenylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-phenylpiperidin-4-amine is a chemical compound with the CAS number 100316-65-2 . It has a molecular weight of 190.29 . It is in liquid form .
Chemical Reactions Analysis
Amines, including 1-Methyl-4-phenylpiperidin-4-amine, can undergo various reactions. These include alkylation and acylation . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . In acylation, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
1-Methyl-4-phenylpiperidin-4-amine is a liquid at room temperature . It has a molecular weight of 190.29 .科学的研究の応用
Anti-Inflammatory Properties : A study by Hicks et al. (1979) described the synthesis of amines based on the phenylpiperidine nucleus, including compounds related to 1-Methyl-4-phenylpiperidin-4-amine. Some of these amines showed anti-inflammatory activity comparable to phenylbutazone in the rat paw carrageenan test, indicating potential therapeutic applications in anti-inflammatory drugs (Hicks, Smith, Williamson, & Day, 1979).
Synthesis and Applications in Organic Chemistry : Manescalchi, Nardi, & Savoia (1994) researched the reductive amination of dicarbonyl compounds with valine methyl ester, leading to the synthesis of phenylpyrrolidine and phenylpiperidine derivatives. Such synthetic methods are crucial for developing novel organic compounds, potentially useful in various chemical industries (Manescalchi, Nardi, & Savoia, 1994).
Neurotoxicity Research : Ansher, Cadet, Jakoby, & Baker (1986) studied the role of N-methyltransferases in neurotoxicity associated with certain metabolites of pyridine compounds. Their findings suggest that certain pyridines, after being N-methylated to quaternary amines, can turn into neurotoxins, highlighting the importance of studying these compounds in the context of neurological health (Ansher, Cadet, Jakoby, & Baker, 1986).
Fluorescence Enhancement Studies : Research by Yang, Chiou, & Liau (2002) on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, including 4-(N-methyl-N-phenylamino)stilbene, provides insights into the photochemical behavior of these compounds. Such research is significant for developing new materials for optical and electronic applications (Yang, Chiou, & Liau, 2002).
Mitochondrial Uptake and Inhibition Studies : Ramsay, Salach, & Singer (1986) investigated the uptake of neurotoxins like 1-methyl-4-phenylpyridine by mitochondria and its relation to the inhibition of mitochondrial oxidation. This research is vital for understanding mitochondrial dysfunction in neurodegenerative diseases (Ramsay, Salach, & Singer, 1986).
Antimicrobial and Cytotoxic Activity : A study by Noolvi et al. (2014) on azetidine-2-one derivatives of 1H-benzimidazole, including 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, demonstrated good antibacterial activity and cytotoxic properties. This research contributes to the development of new antimicrobial and anticancer agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Safety And Hazards
将来の方向性
While specific future directions for 1-Methyl-4-phenylpiperidin-4-amine are not mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade . This suggests that there could be potential for future research and development in this area.
特性
IUPAC Name |
1-methyl-4-phenylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-9-7-12(13,8-10-14)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDYXAREJWGOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550938 |
Source


|
| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-phenylpiperidin-4-amine | |
CAS RN |
100316-65-2 |
Source


|
| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

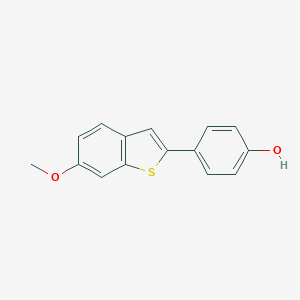
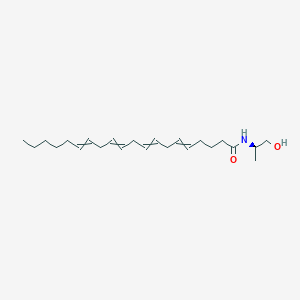
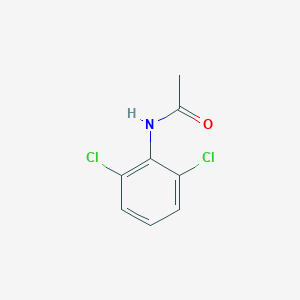
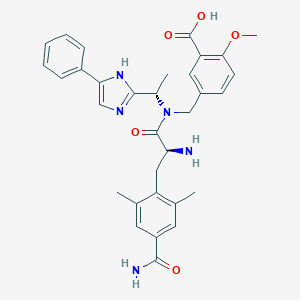
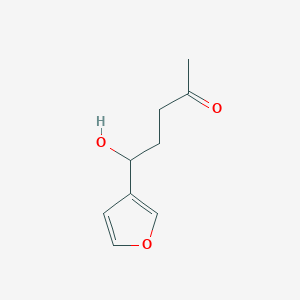
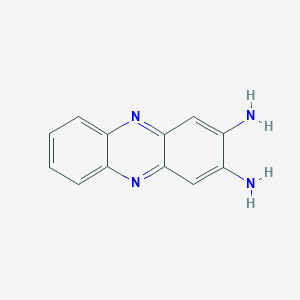
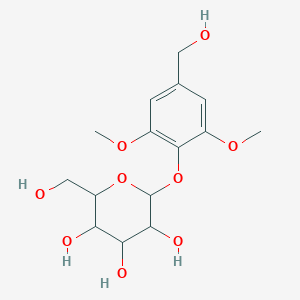
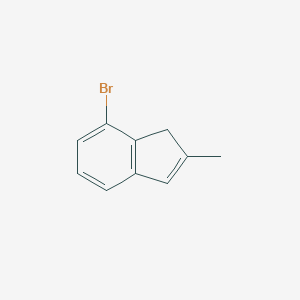
![2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B110103.png)
